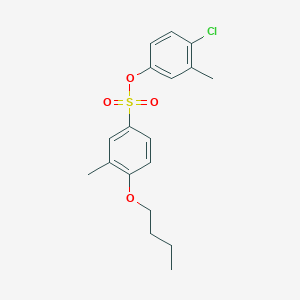![molecular formula C17H17NO5 B2983989 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid CAS No. 2287300-20-1](/img/structure/B2983989.png)
2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid, also known as PACMA31, is a synthetic compound that has been studied for its potential in cancer treatment. This compound was first synthesized in 2008 by researchers at the University of California, San Francisco.
Wirkmechanismus
2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid works by binding to the ATP-binding site of HSP90, which is essential for the stability and function of this protein. By binding to this site, 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid prevents the binding of ATP and destabilizes HSP90, leading to the degradation of oncogenic proteins and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid can induce apoptosis (programmed cell death) in cancer cells without affecting normal cells. This compound has also been shown to inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid is its specificity for cancer cells. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid. One potential avenue is the development of more potent analogs of this compound. Another direction is the investigation of 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid in vivo.
Synthesemethoden
The synthesis of 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid involves the reaction of 2-phenoxyacetic acid with 3-(phenylmethoxy-carbonyl)aminomethylphenol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid has been studied for its potential as an anticancer agent. Research has shown that this compound can induce cell death in cancer cells by targeting a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, 2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid can destabilize these proteins and induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-[3-(phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-16(20)12-22-15-8-4-7-14(9-15)10-18-17(21)23-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFZZAFHUCZLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

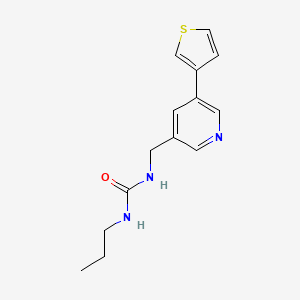
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)
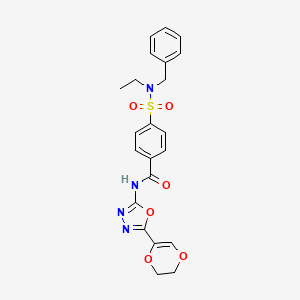
![4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2983911.png)
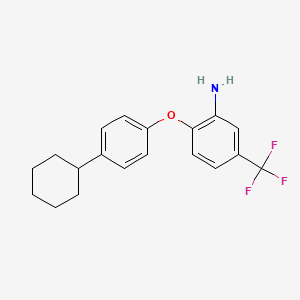
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)
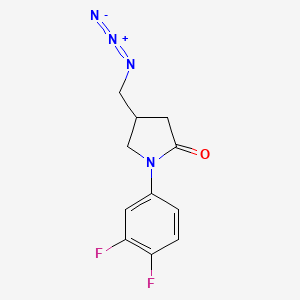
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)
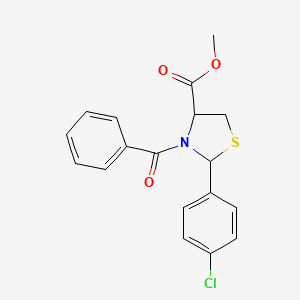
![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)
